![molecular formula C11H13ClO B3376368 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 1188144-98-0](/img/structure/B3376368.png)
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, also known as CDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDI is a chiral molecule that has both a hydroxyl group and a chloro substituent, making it a versatile compound for use in various applications.
Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds similar to “6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol”, such as 2,3-dihydro-1H-inden-1-one derivatives, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antimicrobial Resistance
The worldwide problem of antimicrobial resistance is rapidly becoming a major health problem . It has been postulated that the resistance of microbes to current antimicrobials could be overcome by developing new synthetic organic compounds by updating the current antimicrobial concept, and discovering new agents with promising activity and structure .
Synthesis Techniques
The synthesis of these compounds involves grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
Nucleophilic Chlorination
The compound has been shown to be identical with the product of the reaction of the N-oxide with ethanolic hydrogen chloride . This suggests that it could be used in nucleophilic chlorination reactions .
Formation of Amines
The compound, when reacted with concentrated sulphuric acid, decomposes and affords the amines . This suggests that it could be used in the synthesis of amines .
Formation of 6-chloro-2,3-dihydroxyquinoxaline
Instead of giving its N-oxide, the compound yields 6-chloro-2,3-dihydroxyquinoxaline . This suggests that it could be used in the synthesis of 6-chloro-2,3-dihydroxyquinoxaline .
properties
IUPAC Name |
6-chloro-2,2-dimethyl-1,3-dihydroinden-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRPZCMFLHAHFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1O)C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.